![molecular formula C16H10Cl2F3NO5 B2577574 Ethyl 5-[(2,4-dichlorobenzoyl)amino]-6-oxo-2-(trifluoromethyl)pyran-3-carboxylate CAS No. 400083-21-8](/img/structure/B2577574.png)
Ethyl 5-[(2,4-dichlorobenzoyl)amino]-6-oxo-2-(trifluoromethyl)pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, related compounds such as triazole-pyrimidine hybrids have been synthesized and studied for their neuroprotective and anti-neuroinflammatory properties . The synthesis of these compounds involved the use of mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Scientific Research Applications
Crystal Structure and Organic Synthesis
Crystal Structure Analysis : Studies have highlighted the crystal structure of related pyran derivatives, emphasizing the importance of such analyses in understanding the molecular geometry and intermolecular interactions that contribute to the compound's stability and reactivity (Kumar et al., 2018).
Organic Synthesis Applications : Research has demonstrated the synthesis of related pyran and pyrazole derivatives using eco-friendly catalysts and methodologies. These findings underscore the potential of pyran derivatives in the synthesis of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry due to their unique properties (Wang et al., 2012).
Antimicrobial and Corrosion Inhibition
Antimicrobial Activity : Some studies have explored the antimicrobial potential of pyran derivatives. For instance, the synthesis of chromeno[2,3-d]pyrimidinone derivatives and their evaluation for antimicrobial activity against various strains highlight the therapeutic potential of such compounds (Ghashang et al., 2013).
Corrosion Inhibition : Pyranpyrazole derivatives have been evaluated as corrosion inhibitors for mild steel in industrial applications. This research suggests the potential use of pyran derivatives in protecting metals against corrosion, offering an environmentally friendly alternative to traditional inhibitors (Dohare et al., 2017).
properties
IUPAC Name |
ethyl 5-[(2,4-dichlorobenzoyl)amino]-6-oxo-2-(trifluoromethyl)pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F3NO5/c1-2-26-14(24)9-6-11(15(25)27-12(9)16(19,20)21)22-13(23)8-4-3-7(17)5-10(8)18/h3-6H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXBXQARMVQXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[(2,4-dichlorobenzoyl)amino]-6-oxo-2-(trifluoromethyl)pyran-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.